Cas no 65374-10-9 (6-Azidohexanoic acid ethyl ester)
6-Azidohexanoic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6-Azidohexanoic acid ethyl ester
- SY318941
- 65374-10-9
- ONUGSWFFTHJOQF-UHFFFAOYSA-N
- SCHEMBL15456967
- AKOS013618547
- EN300-7459256
- CS-0260121
- F78824
- ethyl 6-azidohexanoate
- MFCD20293190
- BP-29697
-
- Inchi: 1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3
- InChI Key: ONUGSWFFTHJOQF-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCCN=[N+]=[N-])=O
Computed Properties
- Exact Mass: 185.11655
- Monoisotopic Mass: 185.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 8
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- PSA: 75.06
6-Azidohexanoic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330791-500mg |
Ethyl 6-azidohexanoate |
65374-10-9 | 98% | 500mg |
¥604.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330791-1g |
Ethyl 6-azidohexanoate |
65374-10-9 | 98% | 1g |
¥889.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330791-5g |
Ethyl 6-azidohexanoate |
65374-10-9 | 98% | 5g |
¥3024.00 | 2024-05-05 | |
| Enamine | EN300-7459256-0.05g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 0.05g |
$22.0 | 2024-05-23 | |
| Enamine | EN300-7459256-0.1g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 0.1g |
$33.0 | 2024-05-23 | |
| Enamine | EN300-7459256-0.25g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 0.25g |
$47.0 | 2024-05-23 | |
| Enamine | EN300-7459256-0.5g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 0.5g |
$73.0 | 2024-05-23 | |
| Enamine | EN300-7459256-1.0g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 1.0g |
$94.0 | 2024-05-23 | |
| Enamine | EN300-7459256-2.5g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 2.5g |
$172.0 | 2024-05-23 | |
| Enamine | EN300-7459256-5.0g |
ethyl 6-azidohexanoate |
65374-10-9 | 95% | 5.0g |
$300.0 | 2024-05-23 |
6-Azidohexanoic acid ethyl ester Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 6-Azidohexanoic acid ethyl ester
Recent Advances in the Application of 6-Azidohexanoic Acid Ethyl Ester (CAS: 65374-10-9) in Chemical Biology and Pharmaceutical Research
6-Azidohexanoic acid ethyl ester (CAS: 65374-10-9) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique azide functional group, which enables efficient bioorthogonal reactions. This compound is widely utilized in click chemistry applications, particularly in protein labeling, drug delivery systems, and the development of novel therapeutics. Recent studies have highlighted its potential in targeted drug delivery and bioconjugation strategies, making it a valuable tool for researchers in the field.
A recent study published in the Journal of Medicinal Chemistry explored the use of 6-Azidohexanoic acid ethyl ester as a linker in antibody-drug conjugates (ADCs). The researchers demonstrated that the azide group facilitates site-specific conjugation, improving the stability and efficacy of the ADCs. This approach addresses the challenges associated with traditional conjugation methods, such as heterogeneity and reduced therapeutic activity. The study's findings suggest that 6-Azidohexanoic acid ethyl ester could play a pivotal role in the next generation of ADCs, offering enhanced precision and reduced off-target effects.
In another groundbreaking study, researchers utilized 6-Azidohexanoic acid ethyl ester to develop a novel prodrug system for cancer therapy. By incorporating the compound into a pH-sensitive prodrug design, the team achieved controlled release of the active drug in the tumor microenvironment. The azide group allowed for efficient conjugation with targeting ligands, ensuring selective delivery to cancer cells. This innovative approach not only improved the therapeutic index but also minimized systemic toxicity, showcasing the compound's potential in personalized medicine.
Beyond drug delivery, 6-Azidohexanoic acid ethyl ester has also been employed in proteomics research. A recent publication in Analytical Chemistry detailed its use in metabolic labeling of proteins, enabling the identification and quantification of newly synthesized proteins in live cells. The study leveraged the compound's bioorthogonal reactivity to achieve high specificity and sensitivity, providing insights into dynamic protein synthesis under various physiological conditions. This application underscores the compound's utility in advancing our understanding of cellular processes and disease mechanisms.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 6-Azidohexanoic acid ethyl ester. A recent review in Organic Process Research & Development highlighted the need for optimized synthetic routes to improve yield and scalability. The authors proposed novel catalytic methods and green chemistry approaches to address these limitations, paving the way for broader adoption of the compound in industrial and clinical settings.
In conclusion, 6-Azidohexanoic acid ethyl ester (CAS: 65374-10-9) continues to be a focal point in chemical biology and pharmaceutical research. Its unique properties enable innovative applications in drug delivery, bioconjugation, and proteomics, driving advancements in therapeutic development and biomedical science. Future research should focus on overcoming synthetic challenges and exploring new applications to fully realize the compound's potential.
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